2-Amino-N-cyclopropyl-DL-propanamide

Description

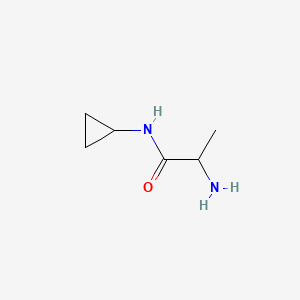

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclopropylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGMZIHOIMCTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Intramolecular Cyclization:cyclopropanes Can Also Be Formed Via Intramolecular Nucleophilic Substitution, Such As the Cyclization of a 1,3 Dihalopropane in a Wurtz Type Coupling Using Sodium or Zinc.wikipedia.org

Catalytic Reaction Mechanism Investigations (e.g., C-N Bond Activation and Cross-Coupling)

While direct coupling is standard, advanced catalytic methods offer alternative pathways for forming the N-cyclopropyl amide scaffold. A significant area of research is the transition-metal-catalyzed activation of the normally inert amide N-C bond. nih.gov The high resonance stability of amides (15-20 kcal/mol) makes this cleavage challenging. nih.gov However, strategies involving ground-state destabilization, achieved by twisting the amide bond or through electronic activation, can render the N-C(O) bond susceptible to cleavage. nih.govresearchwithrutgers.com

The general mechanism for C-N bond activation involves the oxidative addition of the N-C bond to a low-valent transition metal (e.g., Ni, Ru, Pd). nih.govrsc.org This step forms key organometallic intermediates that can then participate in cross-coupling reactions. For example, a ruthenium-catalyzed cross-coupling reaction was proposed to proceed via: (i) oxidative addition of the C-N bond to the ruthenium complex, (ii) transmetalation with an organoboronate, and (iii) reductive elimination to yield the product and regenerate the catalyst. rsc.org

Such catalytic cycles allow amides to function as acyl or aryl synthons. Suzuki-Miyaura cross-coupling reactions have been demonstrated on cyclopropyl (B3062369) MIDA boronates, which can be coupled with aryl bromides. acs.org The resulting arylated cyclopropane (B1198618) could then be further functionalized. This approach highlights the modularity offered by modern cross-coupling chemistries in building complex scaffolds. The activation can lead to either acyl coupling, where the acyl group is transferred, or decarbonylative coupling, where carbon monoxide is lost. nih.gov

Studies on Molecular Rearrangements and Transformations of the Scaffold

The strained three-membered ring of the cyclopropyl group makes it susceptible to various molecular rearrangements, often triggered by acid or electrophiles. A key reactive intermediate in these transformations is the cyclopropylcarbinyl cation. This nonclassical carbocation can exist in equilibrium with homoallyl and cyclobutyl cations, leading to a variety of ring-opened or rearranged products. nih.gov

One documented transformation of N-cyclopropylamides is a ring-opening rearrangement that occurs in the presence of a Lewis acid like AlCl₃. rsc.org The proposed mechanism involves the formation of a "Heine-type" aziridine (B145994) intermediate, which can then be captured by a nucleophile (like chloride) to yield N-(2-chloropropyl)amides or cyclize to form 2-oxazolines. rsc.org

Nature-inspired catalytic asymmetric rearrangements of cyclopropylcarbinol derivatives have also been developed. nih.gov In these systems, a chiral acid catalyst promotes dehydration to generate a prochiral cyclopropylcarbinyl cation. The chiral counteranion then directs a nucleophilic attack, leading to a ring-expanded homoallylic product with high enantioselectivity. nih.gov These studies demonstrate that the cyclopropylamide scaffold is not merely a stable endpoint but a potentially reactive synthon for further chemical diversification. Additionally, rearrangements have been noted during the synthesis of more complex molecules containing cyclopropyl groups, such as the Curtius rearrangement of related intermediates to form amines or the rearrangement of nitroarenes with m-CPBA. acs.org

Computational and Theoretical Investigations of 2 Amino N Cyclopropyl Dl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within 2-Amino-N-cyclopropyl-DL-propanamide.

Detailed research findings from these calculations can elucidate several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions about how the molecule might interact with other chemical species. Other calculated descriptors, such as ionization potential, electron affinity, and dipole moment, further refine this reactivity profile. medcraveonline.comresearchgate.net While specific experimental data for this compound is not publicly available, theoretical values can be calculated.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | 2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 10.6 eV | Chemical stability and reactivity |

| Ionization Potential | 8.5 eV | Energy required to remove an electron |

| Electron Affinity | 2.1 eV | Energy released upon gaining an electron |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Regions

The structure of this compound is not static; it possesses flexible regions that can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore this flexibility. researchgate.net

Conformational analysis involves systematically rotating the rotatable bonds of the molecule to identify stable, low-energy conformations. For this compound, the key rotatable bonds are those connecting the cyclopropyl (B3062369) group, the amide linkage, and the amino-propane backbone. By mapping the potential energy surface as a function of these dihedral angles, researchers can identify the most probable shapes the molecule will adopt.

Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of all atoms in the molecule within a defined environment (such as in a solvent like water), MD can reveal how the molecule folds, flexes, and interacts with its surroundings. fu-berlin.defu-berlin.de These simulations can highlight the accessible conformational states and the transitions between them, which is crucial for understanding how the molecule might fit into a biological target like a receptor binding site. The flexibility of the molecule is often quantified by the Root Mean Square Deviation (RMSD) of atomic positions over the course of the simulation.

Table 2: Key Dihedral Angles and Conformational Preferences of this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

|---|---|---|

| τ1 (N-Cα-Cβ-Cγ) | Defines the orientation of the side chain | -60, 180, 60 |

| τ2 (Cα-C-N-C_cyclopropyl) | Defines the orientation of the cyclopropyl group | 0, 180 |

Note: The data in this table is hypothetical and illustrates the kind of information derived from conformational analysis.

Molecular Recognition Modeling through Ligand-Target Interaction Studies (General Principles)

Molecular recognition is the process by which molecules bind specifically to one another. In the context of drug discovery, understanding how a ligand like this compound interacts with a biological target is of paramount importance. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

The general principles of ligand-target interactions are often described by two models: the "lock-and-key" model, where a rigid ligand fits into a rigid receptor, and the "induced-fit" model, where the binding of the ligand can change the conformation of the receptor. nih.gov Modern docking algorithms often account for some degree of flexibility in both the ligand and the target.

Docking studies can predict the binding affinity of a ligand to a target, which is often expressed as a scoring function. These scores estimate the free energy of binding, with lower (more negative) values indicating a more favorable interaction. The results of a docking simulation can also visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

Table 3: Hypothetical Docking Scores of this compound with a Generic Target

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -7.8 | TYR-82 (H-bond), PHE-112 (hydrophobic) |

| 2 | -7.5 | ASP-90 (electrostatic), LEU-108 (hydrophobic) |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. mdpi.com

The first step in a QSAR study is to generate a set of molecular descriptors for each analogue. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. A wide variety of descriptors can be calculated, ranging from simple constitutional descriptors (e.g., molecular weight) to more complex 3D descriptors derived from the molecule's conformation.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed biological activity. medcraveonline.com A robust QSAR model should not only fit the data well but also have good predictive power for new compounds. mdpi.com

Table 4: Example of a QSAR Data Table for Analogues of this compound

| Analogue | log(1/IC50) | Molecular Weight | logP | Dipole Moment |

|---|---|---|---|---|

| 1 | 5.2 | 156.2 | 0.8 | 2.5 |

| 2 | 5.5 | 170.2 | 1.2 | 2.7 |

| 3 | 4.9 | 155.2 | 0.6 | 2.3 |

Note: The data in this table is for illustrative purposes to demonstrate the components of a QSAR study.

Chemical Derivatization and Analogue Design Strategies for the 2 Amino N Cyclopropyl Dl Propanamide Scaffold

Modification of the Free Amino Group

The primary amino group on the propanamide backbone is a critical site for modification, serving as a key interaction point or a handle for further functionalization. Common strategies involve acylation, alkylation, and the use of protecting groups to facilitate multi-step syntheses.

Acylation and Sulfonylation: The nucleophilic amino group readily reacts with various electrophilic reagents. Acylation with acyl chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides produces sulfonamides. These modifications can introduce a wide range of functional groups, altering the molecule's polarity, hydrogen bonding capacity, and potential for interaction with biological targets.

Alkylation: Direct alkylation of the primary amine can be challenging due to the potential for over-alkylation, leading to secondary, tertiary, and even quaternary ammonium salts chemrevise.orgresearchgate.net. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine.

Protecting Groups: In multi-step synthetic routes, the reactivity of the amino group often necessitates the use of protecting groups. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. The synthesis of N-Boc protected amino acids and their derivatives is a standard procedure in peptide chemistry and for the creation of chiral building blocks researchgate.netnih.govnih.gov.

Table 1: Common Modification Strategies for the Free Amino Group

| Modification Type | Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide | Introduce diverse substituents, mimic peptide bonds. |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | Controlled N-alkylation. researchgate.net |

| Boc-Protection | Di-tert-butyl dicarbonate (Boc)2O | Carbamate (Boc-amine) | Protect the amine during subsequent reactions. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduce bioisosteric replacements for amides or carboxylates. |

Functionalization at the Amide Nitrogen and Carbonyl Moiety

The N-cyclopropyl amide linkage is generally stable due to resonance delocalization, which makes the carbonyl carbon less electrophilic and the nitrogen lone pair less available chemistrysteps.com. Amides are significantly more resistant to hydrolysis than esters wikipedia.org. However, specific modifications are possible.

Amide Nitrogen: The nitrogen of a secondary amide, such as in this scaffold, is generally non-nucleophilic. While N-alkylation is difficult, it can be achieved under specific conditions. NMR studies have shown that N-cyclopropyl amides can exhibit unusual conformational behavior, with a notable population of the E-rotamer (cis) conformation around the C-N bond, which is rare for other aliphatic secondary amides acs.orgnih.gov. This inherent conformational preference can be a key design element.

Carbonyl Moiety: The carbonyl oxygen acts as a hydrogen bond acceptor, an interaction crucial for molecular recognition. The entire amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the propanamide into a 1,2-diaminopropane derivative libretexts.org. This drastic change significantly alters the molecule's structure and electronic properties. While nucleophilic attack at the carbonyl carbon is less favorable than in ketones or esters, it can occur, particularly under acidic or basic catalysis which precedes hydrolysis wikipedia.orgmsu.edu.

Exploration of Substituents on the Propanamide Backbone

Introducing substituents onto the carbon backbone of the propanamide, particularly at the alpha-carbon (C2), can profoundly influence the molecule's stereochemistry and biological activity.

Alpha-Alkylation: The alpha-carbon, adjacent to the carbonyl group, can be functionalized through enolate chemistry. This typically requires protection of the primary amino group (e.g., as a Boc-derivative). Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate, which can then react as a nucleophile with an alkyl halide in an SN2 reaction to form a new C-C bond at the alpha-position libretexts.orglibretexts.orgyoutube.com. This approach allows for the introduction of various alkyl or functionalized side chains, creating quaternary alpha-amino acid derivatives which are known to induce conformational constraints in peptides nih.gov.

Cyclopropyl (B3062369) Ring Derivatization

The cyclopropyl ring itself can be a target for derivatization, although direct functionalization of an existing cyclopropyl ring can be challenging. A more common and versatile strategy involves the synthesis of the entire scaffold using a pre-functionalized cyclopropylamine (B47189) building block.

Numerous methods exist for the synthesis of substituted cyclopropylamines, which are valuable motifs in pharmaceuticals acs.orgchemrxiv.orgnih.gov. These methods include:

Kulinkovich-de Meijere Reaction: This reaction applied to N,N-dialkylamides is a facile method for preparing N,N-dialkylcyclopropylamines acs.org.

Metal-Catalyzed Cyclopropanation: Reactions of diazo compounds with olefins in the presence of a metal catalyst can be used to form the cyclopropane (B1198618) ring with an integrated nitrogen function acs.orgnih.gov.

From Cyclopropanols: The synthesis of cyclopropylamines can be achieved from cyclopropanols, which are versatile synthetic intermediates researchgate.net.

These synthetic approaches allow for the introduction of substituents on the cyclopropane ring with high diastereoselectivity chemrxiv.org. The substituents can be strategically placed to probe interactions with target proteins, improve pharmacokinetic properties, or block metabolic hotspots hyphadiscovery.com. For instance, adding a methyl group to a cyclopropyl ring has been used to block oxidative metabolism and enhance potency by reaching into a lipophilic pocket hyphadiscovery.com.

Design Principles for Peptidomimetic Analogues Incorporating the Scaffold

The 2-Amino-N-cyclopropyl-DL-propanamide scaffold is an excellent platform for designing peptidomimetics—molecules that mimic the structure and function of peptides but with improved drug-like properties. The cyclopropyl group is a key element in this design process researchgate.netresearchgate.net.

Conformational Constraint: Peptides are often too flexible, leading to a high entropic penalty upon binding to a target. The rigid, three-membered ring of the cyclopropane group severely restricts the conformational freedom of the molecule iris-biotech.denih.govnih.gov. This pre-organization into a bioactive conformation can lead to enhanced binding affinity and selectivity rsc.orgnih.govnih.gov. The strain in the cyclopropyl ring also influences the bond rotations of adjacent substituents, further locking the molecule into a preferred shape researchgate.net.

Metabolic Stability: The cyclopropyl group is often used to enhance metabolic stability. Its C-H bonds are stronger than those in typical alkanes, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes hyphadiscovery.comscientificupdate.comresearchgate.net. Replacing metabolically vulnerable groups, such as isopropyl or N-ethyl groups, with a cyclopropyl ring can block common metabolic pathways and increase a drug's half-life hyphadiscovery.comiris-biotech.de.

Bioisosterism: The cyclopropyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of physicochemical properties. It is often used to replace alkenes, gem-dimethyl groups, or even aromatic rings nih.govscientificupdate.com. This replacement can alter lipophilicity, solubility, and pKa, which are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile iris-biotech.dedrugdesign.org. The unique electronic properties of the cyclopropyl ring, which has enhanced p-character in its C-C bonds, also contribute to its utility as a versatile design element nih.govscientificupdate.comresearchgate.net.

Table 2: Role of the Cyclopropyl Group in Peptidomimetic Design

| Design Principle | Effect of Cyclopropyl Group | Therapeutic Advantage |

|---|---|---|

| Conformational Rigidity | Restricts bond rotation and locks the molecule into a limited set of conformations. iris-biotech.denih.gov | Increases binding affinity and selectivity by reducing the entropic cost of binding. nih.govrsc.org |

| Metabolic Stability | Blocks sites of oxidative metabolism due to strong C-H bonds. hyphadiscovery.comresearchgate.net | Improves pharmacokinetic profile (e.g., longer half-life). iris-biotech.de |

| Bioisosteric Replacement | Acts as a mimic for groups like isopropyl, alkene, or phenyl rings. scientificupdate.comdrugdesign.org | Optimizes potency and physicochemical properties (solubility, lipophilicity). iris-biotech.denih.gov |

| Vectorial Orientation | Provides a rigid scaffold for the precise 3D positioning of other functional groups. | Enhances specific interactions with target binding sites. |

Mechanistic Studies of Reactions Involving 2 Amino N Cyclopropyl Dl Propanamide and Its Synthetic Intermediates

Investigations into Amide Bond Formation Mechanisms

The formation of the amide bond is a cornerstone of the synthesis of 2-Amino-N-cyclopropyl-DL-propanamide. This transformation typically involves the coupling of an amine (cyclopropylamine) with a carboxylic acid (alanine), a process that requires activation of the carboxyl group to overcome the low electrophilicity of the carbonyl carbon and the relatively low nucleophilicity of the amine. nih.gov

Mechanistic investigations have explored various strategies for this activation. A common approach involves the use of coupling reagents to convert the carboxylic acid's hydroxyl group into a better leaving group. The reaction mechanism generally proceeds through two main half-reactions in enzymatic contexts: first, the activation of the carboxylic acid by ATP to form a high-energy acylphosphate intermediate. nih.gov This is followed by the nucleophilic attack of the amine on the activated carbonyl carbon, displacing the activating group and forming the thermodynamically stable amide bond.

In chemical synthesis, a variety of coupling agents are employed, each with a distinct mechanistic pathway. For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. The mechanism involves the protonation of the carbodiimide (B86325) by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide and a urea (B33335) byproduct.

Another studied mechanism involves the formation of a carboxylate mixed formimidic anhydride (B1165640) intermediate, which proceeds via a concerted mechanism. researchgate.net This intermediate subsequently transforms into an N-formylamide through a concerted pseudopericyclic numberanalytics.comfiveable.me-acyl shift. researchgate.net Enzymatic strategies, such as those catalyzed by papain, have also been investigated under mechanochemical conditions, proving effective for forming dipeptides and acylating amines. researchgate.net

| Coupling Method | Activating Agent | Key Intermediate | Mechanistic Pathway |

| Carbodiimide Coupling | DCC, EDC | O-Acylisourea | Amine attacks activated carboxyl, displacing urea derivative. |

| ATP-Grasp Enzymes | ATP | Acylphosphate | Carboxylate activation by ATP, followed by nucleophilic attack from the amine. nih.gov |

| Formimidic Anhydride | N/A (e.g., with formamides) | Carboxylate mixed formimidic anhydride | Concerted formation of intermediate followed by a numberanalytics.comfiveable.me-acyl shift. researchgate.net |

| Mechanochemical | Papain (enzyme) | Acyl-enzyme complex | Enzymatic catalysis under ball-milling conditions. researchgate.net |

Elucidation of Stereoselective Reaction Pathways

While the target compound is a DL-racemic mixture, the study of stereoselective pathways is critical for accessing specific stereoisomers, which often have distinct biological properties. Stereoselectivity can be introduced during the formation of the cyclopropane (B1198618) ring or during the coupling process if a chiral amino acid is used.

Stereoselective cyclopropanation is a well-established field. The stereochemistry of the starting alkene is typically retained during the reaction, making it a stereospecific process. fiveable.memasterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com Advanced methods allow for the creation of new stereogenic centers with high control. Chromium-promoted silylcyclopropanation of α,β-unsaturated amides has been shown to proceed with complete stereospecificity and high stereoselectivity in the generation of a new stereocenter. acs.org

Catalytic asymmetric methods are particularly powerful. Chiral Ru(II)–Amm–Pheox complexes have been successfully used for the highly stereoselective cyclopropanation of diazo Weinreb amides, producing chiral cyclopropyl (B3062369) amides with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 96% ee). rsc.org Furthermore, the synthesis of cyclopropyl-fused nucleosides has been achieved using both "reagent-controlled" and "substrate-controlled" methods. For instance, Charette asymmetric cyclopropanation afforded 100% stereoselectivity, while hydroxyl-directed Simmons-Smith cyclopropanation also provided high stereocontrol. nih.gov These studies highlight that the choice of catalyst, ligand, and directing groups on the substrate are all crucial factors in determining the stereochemical outcome. nih.govacs.org

| Stereoselective Method | Key Reagents/Catalyst | Substrate Type | Stereochemical Outcome | Reference |

| Charette Asymmetric Cyclopropanation | Charette's Reagent | Bicyclo[3.1.0]hexane template | 100% stereoselective (reagent-controlled) | nih.gov |

| Simmons-Smith Cyclopropanation | Zn(Cu), CH₂I₂ (hydroxyl-directed) | Bicyclo[3.1.0]hexane template | Highly stereoselective (substrate-controlled) | nih.gov |

| Ru-Catalyzed Cyclopropanation | Chiral Ru(II)–Amm–Pheox complex | Diazo Weinreb amides | up to 99:1 dr, up to 96% ee | rsc.org |

| Cr-Promoted Cyclopropanation | CrCl₂, t-BuCHI₂ | α,β-Unsaturated amides | Complete stereospecificity, high stereoselectivity | acs.org |

Insights into Cyclopropanation Reaction Mechanisms

The formation of the cyclopropane ring is a key synthetic step for an intermediate like cyclopropylamine (B47189). Cyclopropanation reactions typically involve the addition of a carbene or a carbenoid species to an alkene. numberanalytics.comfiveable.me The mechanism can be either concerted or stepwise, depending on the reagents and conditions. numberanalytics.com

Advanced Analytical Methodologies for Characterization of 2 Amino N Cyclopropyl Dl Propanamide and Its Analogues

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are fundamental in determining the molecular structure of "2-Amino-N-cyclopropyl-DL-propanamide". Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information to build a complete picture of the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of "this compound", specific resonances are expected for the protons of the cyclopropyl (B3062369), propanamide, and amino groups. The chemical shifts (δ) and coupling patterns provide information about the electronic environment and connectivity of these protons. For instance, the protons on the cyclopropyl ring would typically appear in the upfield region of the spectrum. The methine and methyl protons of the propanamide backbone would exhibit characteristic splitting patterns due to their neighboring protons. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the cyclopropyl ring, and the carbons of the propanamide moiety. For analogous compounds like 2-amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide, detailed NMR analyses have been successfully used to confirm their structures. researchgate.net

Illustrative ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl CH₂ | 0.4 - 0.8 | Multiplet |

| Cyclopropyl CH | 2.5 - 2.8 | Multiplet |

| Propanamide CH₃ | 1.1 - 1.3 | Doublet |

| Propanamide CH | 3.2 - 3.5 | Quartet |

| Amine NH₂ | 1.5 - 2.5 | Broad Singlet |

| Amide NH | 7.5 - 8.5 | Broad Singlet |

Illustrative ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 20 - 30 |

| Propanamide CH₃ | 15 - 25 |

| Propanamide CH | 50 - 60 |

| Carbonyl C=O | 170 - 180 |

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using a technique like Electrospray Ionization (ESI-MS), a molecule such as 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide (ACPETC), an analogue, would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺. researchgate.net For "this compound", with a molecular weight of 128.17 g/mol , a high-resolution mass spectrum would show a molecular ion peak at an m/z value corresponding to this mass. nih.gov Fragmentation patterns can also provide structural information by showing the loss of specific groups, such as the cyclopropyl or amino group.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3500 cm⁻¹. A strong absorption band for the C=O stretching of the amide group (Amide I band) would be expected around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed in the 1510-1570 cm⁻¹ region. Such characteristic peaks have been observed in the analysis of related amide-containing compounds. researchgate.net

Illustrative IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Amide) | Stretch | 3200 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H (Amide II) | Bend | 1510 - 1570 |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for assessing the purity of "this compound" and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity determination and can be adapted for chiral separations. For assessing purity, a reversed-phase HPLC method would typically be employed, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. The retention time and peak purity can be used to quantify the compound and identify any impurities.

For the separation of the enantiomers of "this compound", chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. For related cyclopropyl-containing amino acids, chiral ligand-exchange chromatography (CLEC) has been shown to be effective. researchgate.net This technique involves the formation of diastereomeric complexes with a chiral selector and a metal ion in the mobile phase, allowing for the separation of the enantiomers on a standard reversed-phase column. researchgate.net

Illustrative HPLC Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Gas Chromatography (GC) can also be used for the analysis of "this compound", although derivatization is often required to increase its volatility and thermal stability. The amino and amide groups can be derivatized, for example, with alkylchloroformates, to make the compound suitable for GC analysis. researchgate.net Chiral GC columns can then be used to separate the enantiomers. Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced resolution and is a powerful tool for analyzing complex mixtures of amino acid derivatives. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray Crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By diffracting X-rays through a single crystal of a pure enantiomer of "this compound", it would be possible to precisely map the atomic positions and determine the spatial arrangement of the atoms. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For instance, the crystal structure of 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide (ACPETC) has been determined, revealing its tetragonal crystal system and specific unit cell dimensions. researchgate.net Such an analysis for "this compound" would provide invaluable information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Microscopic and Imaging Techniques for Crystalline Forms

Microscopic and imaging techniques are used to study the morphology and crystalline forms of "this compound". Polarized Light Microscopy (PLM) can be used to observe the crystal habit, size, and birefringence, which can help in identifying different polymorphic forms. Scanning Electron Microscopy (SEM) provides high-resolution images of the crystal surface, revealing details about its topography and morphology. These techniques are often used in conjunction with X-ray powder diffraction (XRPD) to characterize the different crystalline forms of a compound and to study polymorphism, which is critical in pharmaceutical development.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-cyclopropyl-DL-propanamide, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopropylamine and activated propanamide precursors. Key steps include:

Activation of the carboxyl group : Use carbodiimide coupling agents (e.g., EDC or DCC) to activate the propanamide backbone.

Substitution reaction : React with cyclopropylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C).

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : -NMR should show cyclopropyl protons (δ 0.5–1.2 ppm) and amide NH signals (δ 6.5–7.5 ppm).

- FTIR : Confirm amide C=O stretch (~1650 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : ESI-MS in positive ion mode should yield [M+H] at m/z 157.13 (CHNO).

- PubChem Data : Cross-validate with InChIKey and 3D structure models from PubChem .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

| Condition | Protocol | Observation |

|---|---|---|

| Thermal | 40°C, 75% RH, 30 days | Degradation <5% (HPLC) |

| Photolytic | UV light (320 nm, 48 hrs) | No significant change |

| Hydrolytic | pH 2–12, 25°C, 7 days | Stable in pH 4–8; hydrolysis in extremes |

| Store at –20°C in airtight containers under nitrogen. Avoid prolonged exposure to light . |

Advanced Research Questions

Q. How can enantiomeric resolution of DL-2-Amino-N-cyclopropyl-propanamide be achieved for stereochemical studies?

- Methodological Answer : Use chiral chromatography:

- Column : Chiralpak IA (cellulose tris-3,5-dimethylphenylcarbamate).

- Mobile Phase : Hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid.

- Detection : Polarimetric detector or CD spectroscopy for enantiomer-specific signals.

Validate resolution with circular dichroism (CD) and compare retention times to known standards .

Q. What experimental strategies are effective in elucidating the biological activity of this compound?

- Methodological Answer : Prioritize in vitro assays:

Enzyme inhibition : Screen against serine hydrolases (e.g., trypsin) using fluorogenic substrates.

Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI) in cancer cell lines.

Molecular docking : Use AutoDock Vina to predict binding affinity to cyclopropane-sensitive targets (e.g., cyclophilins).

Correlate bioactivity with structural analogs (e.g., cyclopentyl derivatives) to identify pharmacophore elements .

Q. How should researchers address contradictions in reported bioactivity data for cyclopropyl-containing propanamides?

- Methodological Answer : Perform meta-analysis with the following steps:

Data normalization : Adjust for assay variability (e.g., IC values normalized to positive controls).

Structural clustering : Group compounds by substituents (e.g., cyclopropyl vs. phenyl) using Cheminformatics tools (RDKit).

Mechanistic validation : Use knock-out models (e.g., CRISPR-Cas9) to confirm target engagement.

Example: Cyclopropyl groups may enhance membrane permeability but reduce hydrogen-bonding capacity compared to phenyl analogs, explaining divergent activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.